Methyl 5-Thia-2-Azaspiro[3.4]Octane-8-Carboxylate 5,5-Dioxide Hydrochloride
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Overview
Description
“Methyl 5-Thia-2-Azaspiro[3.4]Octane-8-Carboxylate 5,5-Dioxide Hydrochloride” is a spirocyclic building block . It provides a new area of chemical space with straightforward functional handles for further diversification . The molecular formula of this compound is C8H14ClNO4S .
Synthesis Analysis
The synthesis of this compound involves the annulation of the cyclopentane ring . Carreira and coworkers were the first to synthesize this spirocyclic building block . They developed three successful routes for the synthesis .Molecular Structure Analysis
The molecular structure of this compound involves a spirocyclic framework . It has a cyclopentane ring and a four-membered ring . The molecular formula is C8H14ClNO4S .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the annulation of the cyclopentane ring . This process was part of the three successful routes developed for the synthesis .Scientific Research Applications
Novel Spirocyclic Compounds Synthesis
Researchers have synthesized new classes of thia/oxa-azaspiro[3.4]octanes designed to act as multifunctional, structurally diverse modules for drug discovery. These compounds are seen as promising due to their structural complexity and potential biological activity, with routes reported for enantioselective synthesis highlighting their versatility in organic chemistry and drug development (Li, Rogers-Evans, & Carreira, 2013).
Dipeptide Synthons
The compound methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate has been synthesized and demonstrated as a novel class of dipeptide synthons. It has shown potential in peptide synthesis as a dipeptide building block, enabling the preparation of complex peptide structures, such as analogs of the C-terminal nonapeptide of the antibiotic Trichovirin I 1B (Suter, Stoykova, Linden, & Heimgartner, 2000).
Chemistry-Driven Drug Discovery
Spirocyclic compounds, including those related to Methyl 5-Thia-2-Azaspiro[3.4]Octane-8-Carboxylate 5,5-Dioxide Hydrochloride, have been utilized in diversity-oriented synthesis approaches. These methods have led to functionalized pyrrolidines, piperidines, and azepines, scaffolds of significant relevance for chemistry-driven drug discovery due to their potential as pharmacophores (Wipf, Stephenson, & Walczak, 2004).
Anticancer Activity
Spirocyclic compounds derived from similar structures have been synthesized and evaluated for their anticancer activity. For example, new 1-thia-azaspiro[4.5]decane derivatives and their derived compounds have shown moderate to high inhibition activities against various human carcinoma cell lines, underscoring their potential in the development of new anticancer agents (Flefel, El‐Sayed, Mohamed, El-Sofany, & Awad, 2017).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 5,5-dioxo-5λ6-thia-2-azaspiro[3.4]octane-8-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4S.ClH/c1-13-7(10)6-2-3-14(11,12)8(6)4-9-5-8;/h6,9H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCDHZARRVTUOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCS(=O)(=O)C12CNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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